2-Vinylnaphthalene

Descripción

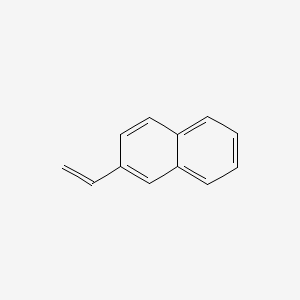

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYAVSFOJVUIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28406-56-6 | |

| Record name | Poly(2-vinylnaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70862435 | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 2-Vinylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-54-3, 28406-56-6 | |

| Record name | 2-Vinylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC177870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Vinylnaphthalene: Chemical Structure, Properties, Synthesis, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylnaphthalene is an aromatic hydrocarbon that serves as a valuable monomer in the synthesis of polymers with unique optical and thermal properties. Its rigid naphthalene core, coupled with a reactive vinyl group, imparts desirable characteristics to the resulting polymeric materials, such as high thermal stability and a high refractive index. This guide provides a comprehensive overview of the chemical structure, physical and spectral properties, synthesis, and polymerization of this compound, tailored for professionals in research and development.

Chemical Structure and Properties

This compound consists of a naphthalene ring substituted with a vinyl group at the C-2 position. The presence of the naphthalene moiety significantly influences the electronic and steric properties of the vinyl group, affecting its reactivity in polymerization and the properties of the resulting polymers.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| Appearance | White to tan crystalline powder | [3] |

| Melting Point | 64-68 °C | |

| Boiling Point | 135 °C at 18 mmHg | |

| Density | 1.031 g/cm³ | |

| Solubility | Soluble in ethanol, acetone, benzene, chloroform, THF, and DMF. Insoluble in water. | |

| Flash Point | >110 °C (>230 °F) | |

| CAS Number | 827-54-3 |

Spectral Properties

The spectral data for this compound are crucial for its identification and characterization.

| Spectral Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to vinyl and aromatic protons. | |

| ¹³C NMR | Resonances for vinyl and naphthalene carbons. | |

| FT-IR | Characteristic peaks for C=C stretching (vinyl), aromatic C-H stretching, and C=C stretching (aromatic). | |

| UV-Vis | Absorption maxima are influenced by the conjugated system of the naphthalene ring and the vinyl group. |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The most common and practical laboratory-scale synthesis involves the reduction of 2-acetylnaphthalene followed by dehydration. An alternative industrial method is the dehydrogenation of 2-ethylnaphthalene.

Experimental Protocol: Synthesis from 2-Acetylnaphthalene

This two-step synthesis is a widely used laboratory method.

Step 1: Reduction of 2-Acetylnaphthalene to 1-(Naphthalen-2-yl)ethanol

-

Materials: 2-Acetylnaphthalene, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve 2-acetylnaphthalene in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH₄ to 2-acetylnaphthalene is typically around 1:1 to 1.5:1.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(naphthalen-2-yl)ethanol.

-

Step 2: Dehydration of 1-(Naphthalen-2-yl)ethanol to this compound

-

Materials: 1-(Naphthalen-2-yl)ethanol, potassium bisulfate (KHSO₄) or another suitable acid catalyst.

-

Procedure:

-

Combine the crude 1-(naphthalen-2-yl)ethanol with a catalytic amount of potassium bisulfate in a distillation apparatus.

-

Heat the mixture under vacuum.

-

The product, this compound, will distill as it is formed.

-

Collect the distillate, which is the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

-

References

Synthesis of 2-Vinylnaphthalene from 2-Acetylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative methods for the synthesis of 2-vinylnaphthalene, a valuable monomer in polymer science and an important intermediate in the synthesis of pharmaceuticals and dyes, starting from 2-acetylnaphthalene. This document details experimental protocols, quantitative data, and reaction pathways to assist researchers in the successful synthesis and purification of this compound.

Primary Synthesis Route: Reduction and Dehydration

The most commonly employed and well-documented method for the synthesis of this compound from 2-acetylnaphthalene is a two-step process involving the reduction of the ketone to a secondary alcohol, followed by acid-catalyzed dehydration.[1] This method is advantageous due to the use of readily available and inexpensive reagents, straightforward procedures, and high potential yields.

Reaction Pathway

The overall transformation proceeds as follows:

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical reaction conditions and yields for the reduction and dehydration steps, based on patented industrial processes.

| Step | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol | 10 - 40 | 2 - 3 | High (Intermediate) | Not specified | [1] |

| Dehydration | Potassium Bisulfate (KHSO₄) | None (Neat) | 120 - 140 | 1 - 5 | 84 - 89 (crude) | 94.5 - 95.5 | [1] |

| Purification | Recrystallization | Ethanol | Cooling | - | 77 - 80 (overall) | >99 | [1] |

Experimental Protocols

Step 1: Reduction of 2-Acetylnaphthalene to 1-(Naphthalen-2-yl)ethanol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, dissolve 2-acetylnaphthalene in methanol (approximately 3.3 times the weight of the starting material).

-

Cooling: Cool the solution to between 10°C and 40°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in portions. The molar ratio of 2-acetylnaphthalene to NaBH₄ should be between 1:0.25 and 1:0.45.[1]

-

Reaction: Stir the mixture at the same temperature for 2-3 hours.

-

Quenching and Precipitation: After the reaction is complete, carefully add a 5-15% solution of hydrochloric acid (HCl) to adjust the pH of the reaction mixture to 6-8. This will cause the product, 1-(naphthalen-2-yl)ethanol, to precipitate out of the solution.

-

Isolation of Intermediate: Collect the solid precipitate by filtration and wash it with water. The crude intermediate can be purified by recrystallization from a suitable solvent like xylene for higher purity in the final product.

Step 2: Dehydration of 1-(Naphthalen-2-yl)ethanol to this compound

-

Preparation: In a preheating tank, melt the 1-(naphthalen-2-yl)ethanol intermediate at a temperature not lower than 120°C.

-

Addition of Catalyst and Inhibitor: To the molten intermediate, add a polymerization inhibitor (e.g., 4-methoxyphenol or hydroquinone) and a catalyst, such as potassium bisulfate (KHSO₄). The molar ratio of the intermediate to the catalyst is typically between 1:0.05 and 1:0.1.

-

Reaction Setup: Transfer the mixture to a reactor equipped for distillation under vacuum.

-

Dehydration Reaction: Heat the mixture to between 120°C and 140°C under a vacuum of 0.1-2 mmHg. The this compound product will distill as it is formed. The reaction time is typically controlled by the rate of addition and distillation, ranging from 1 to 5 hours.

-

Collection: Collect the distilled this compound in a receiving flask.

Step 3: Purification of this compound

-

Recrystallization: Dissolve the crude this compound product in approximately 2.5 times its weight of ethanol.

-

Crystallization: Allow the solution to cool, which will cause the purified this compound to crystallize.

-

Isolation: Collect the purified crystals by filtration and dry them. This process can yield a product with a purity exceeding 99%.

Experimental Workflow

Caption: Detailed workflow for the synthesis of this compound.

Alternative Synthesis Routes

While the reduction-dehydration sequence is the most common, other olefination reactions can also be employed to convert 2-acetylnaphthalene to this compound. These methods offer alternative synthetic strategies, particularly for laboratory-scale synthesis.

Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones. In this case, 2-acetylnaphthalene would react with a phosphonium ylide, typically methylenetriphenylphosphorane, to yield this compound and triphenylphosphine oxide.

Reaction Pathway:

Caption: Wittig reaction for the synthesis of this compound.

Quantitative Data (Generalized):

| Reagent(s) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Methyltriphenylphosphonium bromide, 2-Acetylnaphthalene | n-Butyllithium or NaH | THF, Diethyl ether | -78 to 25 | 2 - 12 | 60 - 85 |

Experimental Protocol (Generalized):

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Deprotonation: Slowly add a strong base, such as n-butyllithium (n-BuLi), to the suspension. The formation of the ylide is indicated by a color change (typically to orange or deep red).

-

Reaction with Ketone: In a separate flask, dissolve 2-acetylnaphthalene in anhydrous THF. Slowly add this solution to the ylide solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This method often provides excellent (E)-selectivity for the resulting alkene and the water-soluble phosphate byproduct simplifies purification.

Reaction Pathway:

Caption: Horner-Wadsworth-Emmons reaction of 2-acetylnaphthalene.

Quantitative Data (Generalized):

| Reagent(s) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Triethyl phosphonoacetate, 2-Acetylnaphthalene | NaH, NaOMe, or DBU/LiCl | THF, DME, or Acetonitrile | 0 to 25 | 2 - 12 | 70 - 95 |

Experimental Protocol (Generalized):

-

Phosphonate Anion Formation: In a dry round-bottom flask under an inert atmosphere, suspend a base such as sodium hydride (NaH) in anhydrous THF.

-

Addition of Phosphonate: Slowly add triethyl phosphonoacetate to the base suspension at 0°C.

-

Reaction with Ketone: After the evolution of hydrogen gas ceases, add a solution of 2-acetylnaphthalene in anhydrous THF to the phosphonate anion solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Grignard Reaction

A Grignard reaction offers a pathway to the intermediate alcohol, 1-(naphthalen-2-yl)prop-2-en-1-ol, which can then be dehydrated to this compound. This involves the addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 2-acetylnaphthalene.

Reaction Pathway:

Caption: Grignard reaction pathway for this compound synthesis.

Quantitative Data (Generalized):

| Step | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Grignard Addition | Vinylmagnesium bromide, 2-Acetylnaphthalene | THF, Diethyl ether | 0 to 25 | 1 - 4 | 70 - 90 (alcohol) |

| Dehydration | Acid catalyst (e.g., H₂SO₄) | Toluene | Reflux | 1 - 3 | 80 - 95 (alkene) |

Experimental Protocol (Generalized):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-acetylnaphthalene in anhydrous THF.

-

Grignard Addition: Cool the solution to 0°C and slowly add a solution of vinylmagnesium bromide in THF.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Work-up: Cool the reaction mixture back to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Purification of Alcohol: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting alcohol can be purified by column chromatography or used directly in the next step.

-

Dehydration: Dissolve the purified alcohol in a suitable solvent like toluene, add a catalytic amount of a strong acid (e.g., sulfuric acid), and heat to reflux with a Dean-Stark apparatus to remove water.

-

Final Purification: After the dehydration is complete, wash the reaction mixture with a saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate. The final product, this compound, can be purified by distillation or recrystallization.

References

Spectroscopic Analysis of 2-Vinylnaphthalene: A Technical Guide

This guide provides an in-depth analysis of 2-Vinylnaphthalene using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals the chemical environment of the protons in the molecule. The data presented below was obtained in a deuterated chloroform (CDCl₃) solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 3H | Ar-H |

| 7.65 | s | 1H | Ar-H |

| 7.50 - 7.40 | m | 2H | Ar-H |

| 6.85 | dd | 1H | Vinylic-H |

| 5.85 | d | 1H | Vinylic-H |

| 5.35 | d | 1H | Vinylic-H |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon atoms within the this compound molecule. The following data was also acquired in CDCl₃.[2]

| Chemical Shift (δ) ppm | Assignment |

| 137.1 | Vinylic C |

| 135.2 | Aromatic C |

| 133.6 | Aromatic C |

| 133.2 | Aromatic C |

| 128.3 | Aromatic C-H |

| 128.0 | Aromatic C-H |

| 127.7 | Aromatic C-H |

| 126.3 | Aromatic C-H |

| 126.0 | Aromatic C-H |

| 125.8 | Aromatic C-H |

| 123.6 | Aromatic C-H |

| 114.2 | Vinylic CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks for its aromatic and vinyl functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3010 | Medium | Aromatic and Vinylic C-H stretch |

| 1630 | Medium | C=C stretch (vinyl) |

| 1600, 1508, 1450 | Medium-Strong | Aromatic C=C stretch |

| 990, 910 | Strong | =C-H bend (vinyl out-of-plane) |

| 860 - 820 | Strong | C-H out-of-plane bending (naphthalene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the naphthalene ring system with the vinyl group in this compound results in characteristic absorption maxima in the ultraviolet region. While a specific spectrum for this compound was not found, data for the closely related 1-vinylnaphthalene in cyclohexane shows strong absorption bands. The spectrum of this compound is expected to be similar.

| Wavelength (λmax) nm | Molar Absorptivity (ε) | Solvent |

| ~235 | ~50,000 | Cyclohexane |

| ~285 | ~10,000 | Cyclohexane |

| ~320 | ~1,000 | Cyclohexane |

Experimental Protocols

General Workflow for Spectroscopic Analysis

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer : Transfer the solution to a clean 5 mm NMR tube.

-

Instrumentation : Place the NMR tube in the spectrometer.

-

Acquisition : Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 or 500 MHz). For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing : Process the raw data by applying Fourier transform, phase correction, and baseline correction.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. For the ¹³C NMR spectrum, identify the chemical shifts of the carbon signals.

IR Spectroscopy Protocol

-

Sample Preparation : For Attenuated Total Reflectance (ATR) IR, a small amount of solid this compound powder is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.

-

Background Scan : Perform a background scan with no sample present to account for atmospheric and instrumental interferences.

-

Sample Scan : Acquire the IR spectrum of the prepared sample over the range of 4000-400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as cyclohexane or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum, typically over a range of 200-400 nm.

-

Analysis : Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Poly(2-vinylnaphthalene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of poly(2-vinylnaphthalene), a polymer of significant interest in various advanced material applications. This document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and provides visual representations of experimental workflows.

Core Physical and Chemical Properties

Poly(this compound) is a vinyl polymer with a bulky, aromatic naphthalene group attached to the polymer backbone. This structure imparts unique thermal, optical, and chemical properties. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of Poly(this compound)

| Property | Value | Test Conditions |

| Molecular Weight (Mw) | Typically in the range of ~30,000 to ~175,000 g/mol , with dispersity (Mw/Mn) < 1.45 for controlled polymerizations.[1][2] | Dependent on synthesis method and conditions. |

| Appearance | White to tan powder. | Ambient |

| Density | 1.108 g/cm³ | Not specified |

| Refractive Index (nD20) | 1.6818[3] | 20°C |

| Glass Transition Temp. (Tg) | 135 °C (onset) to 151 °C.[4] | Typically measured by DSC. |

Table 2: Chemical and Thermal Properties of Poly(this compound)

| Property | Description |

| Chemical Formula | (C₁₂H₁₀)n |

| Solubility | Soluble in benzene, chloroform (CHCl₃), dimethylformamide (DMF), tetrahydrofuran (THF), and toluene. Insoluble in ethanol, methanol, water, and hexanes. |

| Thermal Stability | The thermal decomposition of poly(this compound) is influenced by its molecular weight and tacticity. Macrocyclic poly(this compound) has shown higher nonoxidative thermal decomposition stability compared to its linear analogues. |

Note on Electrical Properties: Despite a thorough review of the available literature, specific quantitative data for the dielectric constant and electrical conductivity of poly(this compound) could not be found. General principles suggest that as a non-polar polymer, it would exhibit low electrical conductivity and a dielectric constant typical of hydrocarbon-based polymers.

Experimental Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of poly(this compound) follow a logical workflow to ensure the desired material properties are achieved and verified. The following diagram illustrates a typical experimental pathway.

References

A Technical Guide to the Thermal Properties of Poly(2-vinylnaphthalene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(2-vinylnaphthalene) (P2VN), a polymer of interest in various advanced applications due to its unique photophysical and chemical characteristics. Understanding the thermal behavior of P2VN is critical for its processing, stability, and performance in end-use applications, including as a component in drug delivery systems and advanced materials. This document summarizes key thermal data, details the experimental protocols for their measurement, and provides a logical workflow for thermal characterization.

Core Thermal Properties of Poly(this compound)

The thermal properties of a polymer dictate its behavior at different temperatures, influencing its processing window, mechanical stability, and operational limits. The key thermal properties of poly(this compound) are its glass transition temperature (Tg), melting temperature (Tm), thermal decomposition temperature (Td), and thermal conductivity.

Quantitative Thermal Data Summary

The following tables summarize the available quantitative data for the thermal properties of poly(this compound). It is important to note that these properties, particularly the glass transition temperature, are significantly influenced by factors such as molecular weight, polydispersity, and the polymer's architecture (linear versus macrocyclic).

Table 1: Glass Transition Temperature (Tg) of Poly(this compound)

| Polymer Type/Condition | Molecular Weight (Mw) or Degree of Polymerization (DPn) | Tg (°C) | Measurement Method | Reference |

| Linear P2VN | High MW | 151 (limiting value) | DSC | [1][2][3][4][5] |

| Linear P2VN | Mw ~175,000 | 135 (onset) | DSC | |

| Linear P2VN | - | 106 | - | |

| Linear P2VN (annealed) | - | 137 (onset) | - | |

| Linear P2VN | DPn = 10 | 95 ± 5 | - | |

| P2VN block | - | 135.89 | DSC | |

| Macrocyclic P2VN | DPn > 20 | ~150 | DSC |

Table 2: Melting and Decomposition Temperatures of Poly(this compound)

| Property | Polymer Architecture | Molecular Weight (Mn x 10⁻³) | Temperature (°C) | Measurement Method | Reference |

| Melting Temperature (Tm) | Not Specified | - | 268* | DSC | |

| Thermal Decomposition (Td) | Linear | 1.75 | 405 | TGA | |

| Thermal Decomposition (Td) | Linear | 2.90 | 408 | TGA | |

| Thermal Decomposition (Td) | Linear | 12.3 | 401 | TGA | |

| Thermal Decomposition (Td) | Macrocyclic | 1.58 | 417 | TGA | |

| Thermal Decomposition (Td) | Macrocyclic | 3.15 | 415 | TGA |

Note: Poly(this compound) is predominantly an amorphous polymer. The reported melting temperature may correspond to a specific crystalline form, which is not typically observed.

Thermal Conductivity

Experimental Protocols for Thermal Analysis

Accurate and reproducible measurement of thermal properties is essential for material characterization. The following sections detail the standard methodologies for determining the glass transition temperature, thermal decomposition, and thermal conductivity of polymers like P2VN.

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

Differential Scanning Calorimetry is a fundamental thermo-analytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent thermo-oxidative degradation.

-

Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature well above its expected Tg and Tm.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The glass transition temperature is typically determined from the midpoint of the step change in the heat flow curve of the second heating scan.

-

-

Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram, while melting is observed as an endothermic peak.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of polymers.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a tared TGA pan, commonly made of platinum or alumina.

-

Instrument Setup: The pan is placed on the TGA's sensitive microbalance within a furnace. The atmosphere is controlled, typically with a continuous flow of an inert gas like nitrogen for non-oxidative decomposition studies, or air/oxygen for oxidative studies.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from ambient to 800 °C).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is often taken as the temperature at which a significant weight loss begins. The temperature at which the rate of weight loss is maximum (from the derivative of the TGA curve, DTG) is also a key parameter. Macrocyclic P2VN has been shown to exhibit higher nonoxidative thermal decomposition stability when compared to its linear counterparts.

Thermal Conductivity Measurement

Several methods can be used to measure the thermal conductivity of polymers. The Transient Plane Source (TPS) method is a standardized and versatile technique (ISO 22007-2).

Methodology (Transient Plane Source):

-

Sample Preparation: Two identical flat, smooth, and homogeneous pieces of the polymer sample are required. The sample thickness should be sufficient to ensure that the heat wave does not reach the outer boundary during the measurement time.

-

Sensor Placement: The TPS sensor, which consists of a thin, electrically insulated nickel spiral, is sandwiched between the two sample pieces.

-

Measurement Principle: A short electrical pulse is passed through the sensor, causing a small increase in its temperature. The sensor simultaneously acts as a temperature probe, recording its temperature rise over time.

-

Data Analysis: The thermal conductivity of the material is calculated from the recorded temperature versus time response of the sensor. The rate at which the heat dissipates into the sample is directly related to its thermal conductivity.

Experimental Workflow for Thermal Characterization

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a polymer such as poly(this compound).

Caption: Workflow for the thermal characterization of poly(this compound).

References

An In-Depth Technical Guide to the Health and Safety of 2-Vinylnaphthalene for Laboratory Professionals

Introduction

2-Vinylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) utilized as a monomer in the synthesis of specialized polymers and as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its chemical structure, consisting of a naphthalene ring with a vinyl group, imparts unique properties valuable in materials science and chemical synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the health and safety considerations essential for the responsible handling of this compound in a laboratory setting. It consolidates key quantitative data, outlines experimental safety protocols, and visually represents critical safety workflows and potential toxicological pathways.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to a robust safety assessment. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₀ | |

| Molecular Weight | 154.21 g/mol | |

| Appearance | Colorless to pale yellow or tan crystalline powder/solid | |

| Odor | Faint, aromatic | |

| Melting Point | 63 - 68 °C | |

| Boiling Point | 135 °C @ 18 mmHg | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, acetone, benzene, dichloromethane) | |

| Density | ~1.031 - 1.109 g/cm³ (estimate) |

Table 2: Toxicological and Hazard Data for this compound

| Hazard Classification | GHS Statements | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |

| Respiratory Sensitization | H335: May cause respiratory irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H371: May cause damage to organs | |

| Carcinogenicity | Not definitively classified as a human carcinogen by IARC, NTP, or EPA. | |

| LD50/LC50 | Not available. Toxicological properties have not been fully investigated. |

Experimental Safety Protocols and Handling Procedures

Adherence to rigorous safety protocols is paramount when working with this compound. The following sections detail essential procedures for safe handling, storage, and emergency response.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to minimize exposure.

-

Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash-prone procedures.

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection : For operations that may generate dust or aerosols, use a NIOSH/MSHA-approved air-purifying respirator with an appropriate particulate filter or a full-face supplied-air respirator.

Engineering Controls

-

Ventilation : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Segregation : Store this compound away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal Procedures

-

Spill Response : In the event of a spill, evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Prevent the material from entering drains or waterways.

-

Waste Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This may involve incineration in a permitted hazardous waste facility.

Visualizing Safety Workflows and Potential Toxicological Pathways

Graphical representations of workflows and biological pathways can enhance understanding and reinforce safe practices. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

Laboratory Handling Workflow for this compound

This diagram outlines the logical progression of steps for safely handling this compound in a research setting.

Potential Toxicological Pathways of Aromatic Hydrocarbons

While specific signaling pathways for this compound are not well-documented, this diagram illustrates general mechanisms by which aromatic hydrocarbons can exert toxicity, providing a conceptual framework for its potential biological effects.

Conclusion

This compound is a valuable chemical intermediate with a defined set of health and safety hazards. While significant data gaps exist regarding its chronic toxicity and specific mechanisms of action, the available information mandates careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate the risks associated with its use. A proactive and educated approach to safety is the cornerstone of responsible scientific research and development. Professionals are encouraged to consult the most recent Safety Data Sheets and relevant toxicological literature to ensure their practices reflect the current state of knowledge.

References

Methodological & Application

Application Notes and Protocols: Kinetics of Free Radical Polymerization of 2-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylnaphthalene (2VN) is an aromatic vinyl monomer that, upon polymerization, yields poly(this compound) (P2VN), a polymer with interesting optical and electronic properties. Understanding the kinetics of its free radical polymerization is crucial for controlling the polymer's molecular weight, polydispersity, and microstructure, which in turn dictates its performance in various applications, including scintillators, specialty plastics, and as a component in advanced materials for drug development and delivery systems. This document provides a detailed overview of the kinetic parameters and experimental protocols for the free radical polymerization of this compound.

Fundamental Steps of Free Radical Polymerization

Free radical polymerization proceeds via a chain reaction mechanism involving three main stages: initiation, propagation, and termination. A fourth step, chain transfer, can also occur and influences the molecular weight of the resulting polymer.

Initiation

The process begins with the generation of free radicals from an initiator molecule (I), which then react with a monomer molecule (M) to form an initiated monomer radical (M•).

-

Decomposition: I → 2R• (Rate constant: kd)

-

Addition: R• + M → M• (Rate constant: ki)

Propagation

The newly formed monomer radical adds to subsequent monomer molecules, leading to the growth of the polymer chain.

-

Propagation: Mn• + M → Mn+1• (Rate constant: kp)

Termination

The growth of a polymer chain is terminated when two radical species react with each other, either by combination or disproportionation.

-

Combination: Mn• + Mm• → Mn+m (Rate constant: ktc)

-

Disproportionation: Mn• + Mm• → Mn + Mm (Rate constant: ktd)

The overall termination rate constant is given by kt = ktc + ktd.

Chain Transfer

A growing polymer radical can terminate by abstracting an atom from another molecule (e.g., solvent (S), monomer (M), or a chain transfer agent), leading to a dead polymer chain and a new radical.

-

Transfer to Solvent: Mn• + S → Pn + S•

-

Transfer to Monomer: Mn• + M → Pn + M•

Kinetic Parameters for this compound Polymerization

Direct and complete kinetic data for the free radical polymerization of this compound are not abundantly available in the literature. However, some key parameters have been determined, and comparisons with the well-studied styrene monomer can provide valuable insights.

Rate of Polymerization (Rp)

The overall rate of polymerization is given by the equation:

Rp = kp[M](f*kd[I] / kt)1/2

where:

-

kp is the propagation rate constant

-

[M] is the monomer concentration

-

f is the initiator efficiency

-

kd is the initiator decomposition rate constant

-

[I] is the initiator concentration

-

kt is the termination rate constant

Kinetic Data for this compound

A study utilizing a steady-state fluorescence technique has provided values for the product of the propagation rate constant (kp) and the steady-state radical concentration ([M•]) for the free radical polymerization of this compound in toluene across a range of temperatures.[1]

| Temperature (°C) | kp[M•] (s-1) |

| 50 | 0.00018 |

| 60 | 0.00025 |

| 65 | 0.00042 |

| 70 | 0.00058 |

| A noticeable increase in the value of kp[M•] is observed at and above 60°C, suggesting more effective polymerization at these temperatures.[1] |

Activation Energy

An Arrhenius analysis of the thermal polymerization of this compound indicated that its activation energy is approximately 30 kJ/mol lower than that of styrene.[2] The observed rate constant for the thermal polymerization of this compound was also found to be an order of magnitude greater than that of styrene, assuming pseudo-first-order kinetics.[2]

Chain Transfer

The chain transfer constant (Cs) to a solvent is a critical parameter for controlling the molecular weight of the polymer. For the free radical polymerization of this compound in toluene, the chain transfer constant has been investigated.

Experimental Protocols

The following protocols provide a general framework for conducting the free radical polymerization of this compound.

Materials

-

Monomer: this compound (2VN)

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Solvent: Toluene (or other suitable solvent)

-

Inhibitor Remover: Basic alumina column (for removing inhibitor from monomer if present)

-

Nitrogen or Argon Gas: For creating an inert atmosphere

Protocol for Bulk Polymerization of this compound

This protocol describes a typical procedure for the bulk free radical polymerization of 2VN initiated by AIBN.

-

Monomer Purification: If the this compound monomer contains an inhibitor (e.g., hydroquinone), pass it through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: Place a known amount of purified this compound into a reaction vessel (e.g., a Schlenk flask or a heavy-walled glass tube) equipped with a magnetic stir bar.

-

Initiator Addition: Add the desired amount of AIBN initiator. The initiator concentration will influence the rate of polymerization and the final molecular weight of the polymer. A typical initiator concentration is in the range of 0.1 to 1 mol% with respect to the monomer.

-

Inert Atmosphere: Seal the reaction vessel and subject it to several freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the vessel with an inert gas such as nitrogen or argon.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). The polymerization time will depend on the desired conversion and can range from a few hours to 24 hours.

-

Termination and Isolation: After the desired time, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath. Dissolve the viscous polymer solution in a suitable solvent like tetrahydrofuran (THF).

-

Purification: Precipitate the polymer by slowly adding the THF solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Characterization

-

Conversion: Determine the monomer conversion gravimetrically by comparing the mass of the dried polymer to the initial mass of the monomer.

-

Molecular Weight and Polydispersity Index (PDI): Analyze the molecular weight (Mn, Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

-

Chemical Structure: Confirm the chemical structure of the poly(this compound) using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Signaling Pathway of Free Radical Polymerization

References

Application Notes and Protocols for High Refractive Index Polymers Derived from 2-Vinylnaphthalene

Introduction

The escalating demand for advanced optical materials in applications such as high-performance lenses, anti-reflective coatings, and photonic devices has spurred significant research into high refractive index (HRI) polymers. Polymers with a refractive index greater than 1.50 are sought after for their ability to enable the miniaturization of optical components and enhance light extraction efficiency in devices like LEDs.[1] Among the various strategies to achieve a high refractive index, the incorporation of aromatic moieties, such as the naphthalene group, into the polymer structure has proven to be highly effective due to their high molar refractivity.[1][2]

2-Vinylnaphthalene (2VN) is a key monomer in the synthesis of such HRI polymers. Its naphthalene side group contributes significantly to increasing the refractive index of the resulting polymer, poly(this compound) (P2VN), and its copolymers. This document provides detailed application notes and experimental protocols for the synthesis of HRI polymers utilizing this compound, targeting researchers, scientists, and professionals in drug development and materials science.

Properties of Naphthalene-Containing High Refractive Index Polymers

The inclusion of naphthalene units into a polymer backbone, either through the polymerization of this compound or by incorporating other naphthalene-containing monomers, imparts desirable optical and thermal properties. These polymers are characterized by a high refractive index, good thermal stability, and processability, making them excellent candidates for various optical applications.

| Polymer System | Refractive Index (n_D) | Abbe Number (ν_D) | Glass Transition Temp. (T_g) (°C) | Thermal Decomposition Temp. (T_d5%) (°C) |

| Poly(this compound) (P2VN) | 1.6818[3] | - | 151[3] | - |

| Hyperbranched Poly(vinylsulfide) with Naphthalene | up to 1.745 | - | 75 - 99 | > 340 |

| Naphthalene-Thiazole Polyamides | up to 1.7701 (at 632.8 nm) | High | 194 - 229 | > 431 (in air) |

| Hyperbranched Naphthalene-Phenyl Poly(vinylsulfide) | up to 1.79 | - | - | up to 420 |

| Polystyrene (for comparison) | 1.59 | 31 | ~100 | ~350 |

| Polycarbonate (for comparison) | 1.59 | 30 | ~150 | ~400 |

Experimental Protocols

This section details the synthetic procedures for preparing high refractive index polymers based on this compound.

Protocol 1: Free-Radical Polymerization of this compound (Bulk Polymerization)

This protocol is adapted from a general procedure for the bulk polymerization of vinylnaphthalene derivatives and is suitable for producing poly(this compound).

Materials:

-

This compound (2VN), purified

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene, anhydrous

-

Methanol

-

Schlenk flask

-

Vacuum oven

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, add the desired amount of this compound and the radical initiator, AIBN. A typical initiator concentration is in the range of 0.1 to 1 mol% relative to the monomer.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a temperature between 60-80°C. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Purification: After the desired time, cool the reaction mixture to room temperature. If the polymer is solid, dissolve it in a minimal amount of a suitable solvent like toluene.

-

Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

-

Isolation and Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization:

The resulting poly(this compound) can be characterized by:

-

Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

-

Ellipsometry or Refractometry: To measure the refractive index of thin films.

Protocol 2: Synthesis of Hyperbranched High Refractive Index Polymers via Thiol-Yne Reaction

This protocol describes the synthesis of a hyperbranched polymer with a high naphthalene content, leading to a very high refractive index.

Materials:

-

A_2 monomer (e.g., a dithiol)

-

B_3 monomer (e.g., a trialkyne containing naphthalene moieties)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Hexane

-

Chloroform

-

Schlenk flask

-

Vacuum oven

Procedure:

-

Reactant Preparation: In a baked Schlenk flask equipped with a stir bar, add the A_2 and B_3 monomers in the desired molar ratio, AIBN (typically 5 mol% relative to the thiol groups), and anhydrous toluene to achieve a specific monomer concentration (e.g., 0.9 M).

-

Degassing: Bubble nitrogen through the solution for approximately 10 minutes to remove oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 90°C and stir for a specified time (e.g., 2 hours).

-

Purification: After the reaction, cool the mixture and dilute it with chloroform.

-

Precipitation: Precipitate the polymer by adding the solution dropwise into a vigorously stirred excess of hexane.

-

Isolation and Drying: Collect the precipitate by filtration and dry it under vacuum at 45°C overnight.

Visualizations

Logical Relationship in High Refractive Index Polymer Design

The following diagram illustrates the key factors influencing the refractive index of a polymer.

References

Application Notes and Protocols: 2-Vinylnaphthalene in Scintillator Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylnaphthalene is a versatile aromatic monomer employed in the synthesis of high-performance polymers with applications in various fields, including the preparation of plastic scintillators.[1] Poly(this compound) (PVN), the polymer synthesized from this monomer, serves as a scintillating base material. When high-energy particles or radiation interact with a scintillator, the material absorbs the energy and re-emits it as a flash of light. This emitted light can then be detected by a photosensor, such as a photomultiplier tube (PMT).

The naphthalene moiety in the polymer structure provides a high refractive index and is an efficient fluorophore, making PVN a suitable candidate for scintillation applications.[2] Plastic scintillators based on PVN can be used in various radiation detection instruments, including those for medical imaging, high-energy physics research, and homeland security.

These application notes provide an overview of the use of this compound in the preparation of scintillators, including polymerization protocols and the scintillation properties of related naphthalene-containing polymers.

Scintillation Properties of Naphthalene-Based Polymer Scintillators

| Property | Value | Unit | Notes |

| Peak Emission Wavelength | ~422 - 425 | nm | The emission spectrum is in the blue region of the visible spectrum. This wavelength is well-matched with the quantum efficiency of standard bialkali photocathodes used in PMTs. |

| Light Yield | ~10,000 | photons/MeV | This light output is competitive with other common plastic scintillators. |

| Decay Time (dominant component) | ~35 | ns | The decay time is a crucial parameter for applications requiring fast timing resolution. PEN also exhibits faster decay components in the range of 1-2 ns. |

| Density | 1.33 | g/cm³ | The higher density compared to other plastics can be advantageous for increasing the detection efficiency. |

Experimental Protocols

The preparation of scintillators from this compound primarily involves the polymerization of the monomer. Both bulk and solution polymerization methods can be employed.

Protocol 1: Bulk Polymerization of this compound

Bulk polymerization is a common method for producing plastic scintillators as it results in a solid polymer matrix. This protocol is a generalized procedure based on standard polymerization techniques.

Materials:

-

This compound (monomer)

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Wavelength shifter (optional, e.g., POPOP - 1,4-bis(5-phenyloxazol-2-yl)benzene)

-

Glass polymerization vessel (e.g., test tube or mold)

-

Vacuum oven or inert gas supply (e.g., nitrogen or argon)

-

Heating and stirring apparatus

Procedure:

-

Purification of Monomer: Purify the this compound monomer to remove inhibitors and impurities that can quench scintillation or hinder polymerization. This can be achieved by recrystallization or column chromatography.

-

Preparation of the Monomer Mixture:

-

In the glass polymerization vessel, dissolve the initiator (e.g., 0.1-0.5% by weight) in the molten this compound monomer.

-

If a wavelength shifter is desired to shift the emission to longer wavelengths for better detection, dissolve it in the monomer mixture at a concentration typically ranging from 0.01% to 0.1% by weight.

-

-

Degassing: To prevent oxygen inhibition of the polymerization, degas the monomer mixture. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the mixture for an extended period.

-

Polymerization:

-

Seal the polymerization vessel under vacuum or an inert atmosphere.

-

Place the vessel in a controlled temperature bath or oven. The polymerization temperature will depend on the chosen initiator (for AIBN, a temperature range of 60-80 °C is common).

-

Maintain the temperature for a sufficient time to achieve a high degree of polymerization (typically several hours to days). The viscosity of the mixture will gradually increase until it becomes a solid block.

-

-

Annealing: After polymerization is complete, it is crucial to anneal the solid plastic scintillator to relieve internal stresses. This is done by slowly cooling the polymer block to room temperature over an extended period. Rapid cooling can cause cracking and optical defects.

-

Finishing: Once cooled, the solid scintillator can be removed from the mold and machined to the desired shape and dimensions. The surfaces should be polished to a high optical finish to maximize light collection.

Protocol 2: Solution Polymerization of this compound

Solution polymerization can be used to synthesize poly(this compound) which can then be cast into thin films or used in other forms.

Materials:

-

This compound (monomer)

-

Solvent (e.g., Toluene, Benzene)

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Reaction flask with a condenser and inert gas inlet

-

Heating and stirring apparatus

-

Precipitating solvent (e.g., Methanol)

Procedure:

-

Reaction Setup: In a reaction flask equipped with a condenser, magnetic stirrer, and an inert gas inlet, dissolve the purified this compound monomer and the initiator in the chosen solvent.

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

-

Polymerization:

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) while stirring.

-

Maintain the reaction for several hours until the desired conversion is achieved. The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy.

-

-

Polymer Isolation:

-

After the reaction is complete, cool the polymer solution to room temperature.

-

Precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent, such as methanol.

-

Collect the precipitated poly(this compound) by filtration.

-

-

Purification and Drying:

-

Wash the collected polymer with the precipitating solvent to remove any unreacted monomer and initiator residues.

-

Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Visualizations

Logical Workflow for Scintillator Preparation

Caption: Workflow for the preparation of a plastic scintillator from this compound.

Scintillation Mechanism Signaling Pathway

Caption: Energy transfer and light emission process in a PVN-based scintillator.

References

Application Notes and Protocols for the Copolymerization of 2-Vinylnaphthalene with Methyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of 2-vinylnaphthalene (2VN) and methyl methacrylate (MMA), offering detailed experimental protocols and summarizing key quantitative data. This information is intended to guide researchers in the synthesis and characterization of poly(this compound-co-methyl methacrylate) [P(2VN-co-MMA)] for various applications, including the development of novel drug delivery systems.

Introduction

The copolymerization of this compound, a hydrophobic monomer with a bulky aromatic side group, and methyl methacrylate, a widely used acrylic monomer, allows for the synthesis of copolymers with tunable thermal, mechanical, and optical properties. In the context of drug development, these copolymers are of interest for creating matrices for controlled release, nanoparticles for targeted delivery, and functional coatings, leveraging the influence of the naphthalene moiety on drug-polymer interactions and the biocompatibility of polymethyl methacrylate (PMMA)-based materials.

Experimental Protocols

Free-Radical Copolymerization of 2VN and MMA

This protocol describes a solution polymerization method to synthesize random copolymers of 2VN and MMA. A series of copolymers with varying monomer feed ratios should be synthesized to investigate the relationship between feed composition and copolymer composition.

Materials:

-

This compound (2VN), purified (e.g., by recrystallization or sublimation)

-

Methyl methacrylate (MMA), inhibitor removed (e.g., by passing through a column of basic alumina)

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Anhydrous toluene (or other suitable solvent like 1,4-dioxane)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Nitrogen or Argon gas supply

-

Oil bath with temperature controller

Procedure:

-

Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound and methyl methacrylate.

-

Solvent and Initiator Addition: Add anhydrous toluene to achieve a total monomer concentration of approximately 1-2 M. Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total moles of monomers).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir the reaction mixture. To determine reactivity ratios, it is crucial to keep the conversion below 10% to ensure the monomer feed ratio remains relatively constant. This typically requires short reaction times (e.g., 1-2 hours), which should be determined empirically.

-

Termination and Precipitation: After the desired reaction time, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Purification: Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Anionic Block Copolymerization of 2VN and MMA

For the synthesis of well-defined block copolymers with low polydispersity, anionic polymerization is the method of choice. This procedure requires stringent anhydrous and anaerobic conditions.

Materials:

-

This compound (2VN), rigorously purified

-

Methyl methacrylate (MMA), rigorously purified

-

sec-Butyllithium (s-BuLi) as an initiator

-

Anhydrous tetrahydrofuran (THF) as the solvent

-

High-vacuum line and glassware

Procedure:

-

A detailed procedure for the anionic block copolymerization of this compound and methyl methacrylate is described by Zeng et al. in the Journal of Polymer Science Part A: Polymer Chemistry, 40, 24, 4387-4397 (2002)[1]. This process involves the sequential addition of monomers to the living anionic chain end.

Characterization Protocols

Copolymer Composition by ¹H NMR Spectroscopy

The composition of the P(2VN-co-MMA) copolymers can be determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Procedure:

-

Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Analysis: The aromatic protons of the 2VN units typically appear in the range of 7.0-8.0 ppm. The methoxy protons (-OCH₃) of the MMA units appear around 3.6 ppm. The molar ratio of 2VN to MMA in the copolymer can be calculated by comparing the integrated areas of these characteristic peaks.

Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.

Procedure:

-

Dissolve the copolymer in a suitable GPC eluent (e.g., THF).

-

Filter the solution through a syringe filter (e.g., 0.45 µm) before injection.

-

Run the GPC analysis using a calibrated system with appropriate standards (e.g., polystyrene or PMMA standards).

Thermal Properties by DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information on the thermal stability of the copolymers.

Procedure for DSC:

-

Accurately weigh a small sample (5-10 mg) of the copolymer into an aluminum DSC pan.

-

Heat the sample to a temperature above its expected Tg under a nitrogen atmosphere to erase its thermal history.

-

Cool the sample at a controlled rate.

-

Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan[1].

Procedure for TGA:

-

Place a small sample (5-10 mg) of the copolymer in a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range.

-

The TGA thermogram will show the weight loss of the sample as a function of temperature, indicating its decomposition temperature and thermal stability.

Data Presentation

The following tables summarize typical quantitative data that would be collected for P(2VN-co-MMA) copolymers. Note: As specific data for random copolymers of 2VN and MMA is not available, the tables are presented as templates. Data for a block copolymer from the literature is included for reference.

Table 1: Monomer Reactivity Ratios for Free-Radical Copolymerization

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Polymerization Conditions |

| This compound | Methyl Methacrylate | Data not available | Data not available | Data not available | e.g., AIBN, Toluene, 60 °C |

Table 2: Characterization of a Poly(this compound--b-methyl methacrylate) Block Copolymer

| Parameter | Value | Method | Reference |

| Mn (P2VN block) | 100,000 g/mol | SEC | [1] |

| Mn (PMMA block) | 43,000 g/mol | Calculated from ¹H NMR | [1] |

| Mw (P2VN block) | 108,000 g/mol | SEC | [1] |

| PDI (P2VN block) | 1.08 | SEC | |

| PDI (Final Copolymer) | 1.25 | SEC | |

| Tg (P2VN block) | 136 °C | DSC |

Visualizations

Experimental Workflow for Free-Radical Copolymerization

Caption: Workflow for the free-radical copolymerization of 2VN and MMA.

Logical Relationship for Copolymer Characterization

Caption: Characterization techniques and resulting properties for P(2VN-co-MMA).

Applications in Drug Development

Copolymers of this compound and methyl methacrylate hold potential in drug delivery due to their tunable properties. The hydrophobic and bulky naphthalene groups can enhance the loading of hydrophobic drugs through π-π stacking and hydrophobic interactions. The ratio of 2VN to MMA can be adjusted to control the hydrophilicity/hydrophobicity balance, influencing drug release kinetics and the degradation profile of the polymer matrix. Potential applications include the formulation of drug-eluting coatings for medical devices, the preparation of polymeric nanoparticles for targeted drug delivery, and the development of amorphous solid dispersions to improve the solubility of poorly water-soluble drugs. Further research into the biocompatibility and drug-polymer interactions of this copolymer system is warranted to fully explore its potential in pharmaceutical applications.

References

Application Notes and Protocols: Functionalization of Poly(2-vinylnaphthalene) for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of poly(2-vinylnaphthalene) (P2VN), a versatile polymer, for targeted drug delivery applications. The following sections detail the chemical modification of P2VN through chloromethylation and sulfonation, and its subsequent formulation into drug-loaded nanoparticles.

Introduction

Poly(this compound) is a hydrophobic polymer with a rigid backbone, offering a unique platform for the development of advanced drug delivery systems. Its aromatic naphthalene moieties can be chemically modified to introduce various functional groups, enabling the attachment of drugs, targeting ligands, and solubility enhancers. This functionalization allows for the creation of tailored nanoparticles for controlled drug release and targeted therapy. This document outlines the protocols for key functionalization reactions and the subsequent preparation and characterization of drug-loaded P2VN nanoparticles.

Functionalization of Poly(this compound)

Two primary methods for functionalizing the naphthalene ring of P2VN are chloromethylation and sulfonation. These reactions introduce reactive handles (-CH₂Cl and -SO₃H, respectively) that can be further modified.

Chloromethylation of Poly(this compound)

Chloromethylation introduces a chloromethyl group onto the naphthalene ring, providing a reactive site for subsequent nucleophilic substitution reactions, such as amination, to attach drugs or targeting moieties.

Experimental Protocol: Chloromethylation

Materials:

-

Poly(this compound) (P2VN), average M~175,000 g/mol

-

Chloromethyl methyl ether (CMME) - Caution: Highly carcinogenic

-

Stannic chloride (SnCl₄) (catalyst)

-

Anhydrous 1,4-dioxane (solvent)

-

Methanol (for precipitation)

-

Sodium bicarbonate (for neutralization)

-

Deionized water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, dissolve 5.0 g of P2VN in 100 mL of anhydrous 1,4-dioxane under a nitrogen atmosphere.

-

Once the polymer is fully dissolved, add 10 mL of chloromethyl methyl ether to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add 1.0 mL of stannic chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50°C for 24 hours.

-

After 24 hours, cool the mixture to room temperature and slowly pour it into 500 mL of vigorously stirred methanol to precipitate the chloromethylated polymer.

-

Filter the precipitate and wash it thoroughly with methanol to remove unreacted reagents.

-